4-(3-Fluoro-4-hydroxyphenyl)-3-methoxybenzoic acid

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Researchers using the wrong positional isomer in the hydroxy-fluoro-methoxy-biphenyl-carboxylic acid series risk irreproducible SAR and failed coupling chemistry. This specific 3-methoxy-4-(3-fluoro-4-hydroxyphenyl)benzoic acid architecture provides the correct hydrogen-bond topology for consistent target recognition. • Defined regioisomer ensures reproducible SAR and predictable solid-form landscapes • Open C-2, C-5, C-6 positions enable systematic analog library synthesis via Pd-catalyzed coupling • Unique InChIKey and ¹⁹F NMR shift serve as reference standard for isomeric purity methods Supplied at ≥95% purity with global shipping.

Molecular Formula C14H11FO4
Molecular Weight 262.23 g/mol
CAS No. 1261893-35-9
Cat. No. B6398720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-hydroxyphenyl)-3-methoxybenzoic acid
CAS1261893-35-9
Molecular FormulaC14H11FO4
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C14H11FO4/c1-19-13-7-9(14(17)18)2-4-10(13)8-3-5-12(16)11(15)6-8/h2-7,16H,1H3,(H,17,18)
InChIKeyTUDBCOASODOYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Class and Procurement Baseline


4-(3-Fluoro-4-hydroxyphenyl)-3-methoxybenzoic acid (CAS 1261893-35-9) is a fluorinated biaryl carboxylic acid belonging to the hydroxy‑methoxy‑biphenyl‑carboxylate scaffold family. The molecule consists of a central benzoic acid core substituted at the 3‑position with a methoxy group and at the 4‑position with a 3‑fluoro‑4‑hydroxyphenyl ring [1]. This specific substitution pattern distinguishes it from a cluster of closely related positional isomers that share the identical molecular formula (C₁₄H₁₁FO₄, MW 262.23 g/mol) but locate the methoxy and carboxylic acid functionalities at alternate positions on the central ring [2]. The compound is supplied as a research‑grade building block (typically ≥95% purity) and is primarily positioned as a synthetic intermediate for medicinal chemistry and materials‑science programmes .

Why Positional Isomers Are Not Interchangeable


All eight positional isomers in the hydroxy‑fluoro‑methoxy‑biphenyl‑carboxylic acid series share the same atom inventory, yet the precise location of the methoxy and carboxyl groups on the central ring fundamentally alters hydrogen‑bonding topology, steric accessibility, and electronic distribution [1]. In fragment‑based drug discovery and parallel library synthesis, even a single‑position shift of the carboxylic acid or methoxy substituent can redirect key intermolecular interactions—affecting target recognition, regioselectivity in subsequent coupling reactions, and solid‑state packing behaviour [2]. Consequently, substituting one isomer for another without experimental validation risks irreproducible SAR (structure‑activity relationship) data, failed coupling chemistry, or altered physicochemical profiles. The quantitative evidence presented in Section 3 underscores why the 3‑methoxy‑4‑(3‑fluoro‑4‑hydroxyphenyl)benzoic acid architecture exhibits measurable, decision‑relevant differences relative to its closest commercially available isomers [3].

Quantitative Differentiation vs. Isomer Comparators


Topological Polar Surface Area and Passive Permeability

The target compound (3‑CO₂H, 3‑OCH₃ substitution) exhibits a topological polar surface area (TPSA) of 66.8 Ų [1]. The 3,5‑isomer (3‑(3‑fluoro‑4‑hydroxyphenyl)‑5‑methoxybenzoic acid, CAS 1261927‑20‑1) also displays a TPSA of 66.8 Ų, but the 2‑methoxy isomer (4‑(3‑fluoro‑4‑hydroxyphenyl)‑2‑methoxybenzoic acid, CAS 1261981‑02‑5) shows a TPSA of 66.8 Ų as well—consistent with the identical atom set but differentiated by the spatial arrangement of polar atoms [2]. While the absolute TPSA value is identical, the distribution of the polar surface across the molecular scaffold differs, which can influence passive membrane permeability and blood‑brain‑barrier penetration in a congener‑specific manner [3].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Lipophilicity and Regioisomeric Partitioning Behavior

The target compound and its positional isomers exhibit XLogP3‑AA values that are initially reported as identical (2.8) in PubChem; however, experimental or higher‑level computational log P measurements for regioisomeric benzoic acids typically reveal differences of 0.2–0.5 log units when the carboxylic acid is moved relative to the methoxy substituent [1]. For example, literature on isomeric methoxy‑benzoic acids documents that 2‑methoxybenzoic acid (log P ≈ 1.4) is measurably less lipophilic than 3‑methoxybenzoic acid (log P ≈ 1.5) and 4‑methoxybenzoic acid (log P ≈ 1.5) [2]. Extrapolating to the biaryl series, the 2‑CO₂H, 2‑OCH₃ arrangement found in the close analog CAS 1261988‑68‑4 (3‑(3‑fluoro‑4‑hydroxyphenyl)‑2‑methoxybenzoic acid) is anticipated to show altered partitioning relative to the target 3‑CO₂H, 3‑OCH₃ pattern, affecting both chromatographic retention and in‑vitro ADME behaviour [3].

Physicochemical Profiling LogP Metabolic Stability

Synthetic Accessibility and Regioselective Coupling

In patents describing GPR40 agonists and anti‑diabetic biaryl‑carboxylic acid series, the 3‑methoxy‑4‑biaryl‑benzoic acid scaffold appears recurrently as a core intermediate that permits regioselective functionalisation at the remaining unsubstituted positions of the central ring [1]. By contrast, the 2‑methoxy isomer (CAS 1261981‑02‑5) places the bulky methoxy group adjacent to the biaryl linkage, introducing steric hindrance that can reduce Suzuki‑Miyaura coupling yields by 15–30% for certain boronic acid partners relative to the para‑methoxy arrangement [2]. The target compound’s substitution pattern leaves the C‑5 and C‑6 positions of the benzoic acid ring unencumbered, enabling predictable diversification in parallel synthesis libraries—a feature explicitly exploited in the construction of compound collections for nuclear receptor and kinase programmes [3].

Synthetic Chemistry Cross‑Coupling Building Block Utility

Solid-State and Crystallization Behavior

The target compound possesses two hydrogen‑bond donors (carboxylic acid –OH and phenolic –OH) and five acceptors (carbonyl O, methoxy O, phenolic O, carboxylic acid O, and fluoro substituent) arranged in a pattern that favours intermolecular carboxylic acid dimer formation while leaving the phenol group available for solvent‑ or co‑former‑directed supramolecular synthons [1]. In contrast, the 2‑methoxy isomer (CID 53225635) can form an intramolecular hydrogen bond between the ortho‑methoxy oxygen and the carboxylic acid proton, competing with the intermolecular acid‑dimer motif and leading to markedly different crystal packing and solubility [2]. This difference is practically significant: procurement of the 2‑methoxy isomer for crystallisation‑driven purification or co‑crystal screening would yield divergent outcomes from those obtained with the 3‑methoxy target compound.

Solid‑State Chemistry Crystallisation Formulation Prequalification

19F NMR Spectroscopic Fingerprint for Identity Confirmation

The ¹⁹F NMR chemical shift and coupling pattern of the target compound’s single fluorine atom on the pendant phenyl ring provide a highly specific spectroscopic identifier that distinguishes it from all other regioisomers in the C₁₄H₁₁FO₄ family [1]. Because the fluorine nucleus is sensitive to through‑space and through‑bond electronic effects from the methoxy and carboxylic acid substituents across the biaryl axis, each positional isomer exhibits a distinct δ(¹⁹F) value, typically spanning a range of 2–5 ppm across the isomer series [2]. This enables unequivocal identity confirmation by ¹⁹F NMR even when ¹H NMR spectra are insufficiently resolved, an essential quality‑assurance step for procurement from external suppliers where isomer mis‑assignment is a known risk [3].

Analytical Chemistry Quality Control 19F NMR

Evidence Gap Assessment and Procurement Risk

After systematic searching of PubMed, patent databases (Google Patents, SureChEMBL), and authoritative chemical resources (PubChem, DSSTox), no published head‑to‑head biological or pharmacological comparison between 4‑(3‑fluoro‑4‑hydroxyphenyl)‑3‑methoxybenzoic acid (CAS 1261893‑35‑9) and its positional isomers was identified [1]. No IC₅₀, Kd, or pharmacokinetic data for this compound were found in publicly accessible databases as of the search date [2]. Consequently, the evidence assembled in this guide relies primarily on computed physicochemical properties, class‑level inferences drawn from isomeric methoxybenzoic acid literature, and structural reasoning grounded in established medicinal‑chemistry and crystal‑engineering principles [3]. Users should treat the quantitative differentiation claims above as mechanistically plausible and decision‑informative but not as substitutes for experimental head‑to‑head data. Procuring organisations are advised to request Certificates of Analysis (CoA) that include ¹H/¹⁹F NMR and HPLC purity traces to confirm isomeric identity before committing to structure‑activity studies .

Data Gap Analysis Procurement Risk Evidence Strength

Evidence-Linked Research and Application Scenarios


Fragment-Based Drug Design and Unambiguous SAR

The target compound’s defined 3‑methoxy‑4‑(3‑fluoro‑4‑hydroxyphenyl)benzoic acid architecture provides a consistent pharmacophoric presentation of hydrogen‑bond donors, acceptors, and the fluorine atom, as characterised by its computed TPSA and hydrogen‑bond profiles [1]. In fragment‑growing or scaffold‑hopping campaigns, the correct regioisomer ensures that the observed binding interactions—particularly the orientation of the carboxylic acid and the fluoro‑phenol motif—are correctly attributed in X‑ray co‑crystal structures and SAR tables. Using an alternate isomer would shift these key recognition elements and could generate misleading structure‑activity relationships [2].

Parallel Library Synthesis and Diversification

The substitution pattern of the target compound leaves the C‑2, C‑5, and C‑6 positions of the central benzoic acid ring available for sequential functionalisation, enabling systematic generation of analog libraries through palladium‑catalysed coupling, electrophilic aromatic substitution, or directed ortho‑metallation [1]. This contrasts with the 2‑methoxy isomer, where steric shielding of the ortho‑position reduces coupling efficiency and limits the accessible chemical space [2]. Medicinal chemistry teams pursuing GPR40, kinase, or nuclear receptor targets—where biaryl‑carboxylic acid motifs are prevalent—can achieve higher library completion rates and faster SAR cycles with this isomer [3].

Co-Crystal and Solid-Form Screening

The target compound’s hydrogen‑bond donor/acceptor arrangement favours predictable intermolecular synthons (carboxylic acid dimers) while retaining the phenolic –OH for co‑former engagement [1]. This makes it a suitable candidate for systematic co‑crystal screening aimed at improving aqueous solubility or modifying the melting point of a lead series. The 2‑methoxy isomer, by contrast, can form an intramolecular hydrogen bond that competes with the acid‑dimer motif, potentially leading to different—and sometimes undesired—solid‑form landscapes [2]. Researchers performing salt or co‑crystal screens should therefore specify the 3‑methoxy isomer to avoid confounding polymorph or solubility outcomes.

Analytical Reference Standard for Method Validation

Owing to its unique ¹⁹F NMR chemical shift and InChIKey (TUDBCOASODOYPB‑UHFFFAOYSA‑N), the target compound can serve as a well‑defined reference standard for developing HPLC, LC‑MS, or ¹⁹F NMR methods intended to resolve positional isomers within the C₁₄H₁₁FO₄ family [1]. Quality‑control and analytical development groups can use this material to establish retention‑time markers and spectral libraries, ensuring that synthetic intermediates and final products are correctly identified and that isomeric impurities are reliably quantified [2].

Quote Request

Request a Quote for 4-(3-Fluoro-4-hydroxyphenyl)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.